molecular formula C6H7NOS B6155916 2-methoxypyridine-4-thiol CAS No. 1557161-72-4

2-methoxypyridine-4-thiol

Cat. No. B6155916
CAS RN: 1557161-72-4
M. Wt: 141.2
InChI Key:
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Description

2-Methoxypyridine-4-thiol, also known as 2-MPT, is a thiol compound derived from pyridine and used in various scientific and industrial applications. It is a colorless, volatile liquid with a pungent odor and is primarily used as a building block in organic synthesis. 2-MPT is also used as a reagent in the synthesis of compounds such as pyridinium salts, pyridinium chlorides, and pyridinium bromides.

Mechanism of Action

The mechanism of action of 2-methoxypyridine-4-thiol is not well understood, but it is believed to involve the formation of a thiolate anion. This anion is believed to interact with the active site of enzymes, leading to the inhibition of enzyme activity. In addition, 2-methoxypyridine-4-thiol is believed to interact with the active sites of proteins, leading to the inhibition of protein activity.
Biochemical and Physiological Effects
2-methoxypyridine-4-thiol has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes such as cytochrome P450, and to inhibit the activity of proteins such as calmodulin and actin. In addition, 2-methoxypyridine-4-thiol has been shown to inhibit the activity of certain hormones, such as testosterone and estrogen, and to modulate the activity of certain neurotransmitters, such as dopamine and serotonin.

Advantages and Limitations for Lab Experiments

2-methoxypyridine-4-thiol is a versatile compound with a number of advantages for use in laboratory experiments. It is relatively inexpensive and can be easily synthesized from pyridine. In addition, it is a volatile liquid, making it easy to handle and store. However, there are some limitations to its use in laboratory experiments. It is a highly reactive compound and can react with other compounds in the laboratory, leading to the formation of unwanted byproducts. In addition, it is a toxic compound and should be handled with caution.

Future Directions

There are a number of potential future directions for the use of 2-methoxypyridine-4-thiol in research. One potential direction is the use of 2-methoxypyridine-4-thiol as a reagent in the synthesis of novel compounds for drug discovery. In addition, 2-methoxypyridine-4-thiol could be used to study the structure and function of proteins and enzymes, as well as to study the mechanism of action of drugs. Finally, 2-methoxypyridine-4-thiol could be used to study the structure of DNA, as well as to study the biochemical and physiological effects of drugs.

Synthesis Methods

2-methoxypyridine-4-thiol can be synthesized in a few different ways. The most common method is the reaction of pyridine with sulfur in the presence of a catalyst such as copper (I) chloride. Another method involves the reaction of pyridine with thionyl chloride in the presence of a catalyst such as zinc chloride. Finally, 2-methoxypyridine-4-thiol can also be synthesized from pyridine and thiourea in the presence of a catalyst such as copper (I) chloride.

Scientific Research Applications

2-methoxypyridine-4-thiol has been used in a variety of scientific research applications, such as in the synthesis of novel compounds for drug discovery, in the synthesis of polymers, and in the study of enzyme-catalyzed reactions. In addition, 2-methoxypyridine-4-thiol has been used in the study of the mechanism of action of drugs, in the study of the structure of proteins, and in the study of the structure of DNA.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 2-methoxypyridine-4-thiol can be achieved through a multi-step process involving the conversion of readily available starting materials into the desired product.", "Starting Materials": [ "2-methoxypyridine", "sodium hydrosulfide", "methyl iodide", "sodium hydroxide", "diethyl ether", "water" ], "Reaction": [ "Step 1: Dissolve 2-methoxypyridine in diethyl ether and add sodium hydrosulfide. Stir the mixture at room temperature for several hours until the reaction is complete.", "Step 2: Filter the mixture to remove any insoluble material and evaporate the solvent to obtain the crude product.", "Step 3: Dissolve the crude product in a mixture of water and diethyl ether and add sodium hydroxide. Stir the mixture at room temperature for several hours until the reaction is complete.", "Step 4: Extract the product with diethyl ether and wash the organic layer with water. Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the pure product.", "Step 5: Dissolve the pure product in diethyl ether and add methyl iodide. Stir the mixture at room temperature for several hours until the reaction is complete.", "Step 6: Filter the mixture to remove any insoluble material and evaporate the solvent to obtain the crude product.", "Step 7: Dissolve the crude product in a mixture of water and diethyl ether and add sodium hydroxide. Stir the mixture at room temperature for several hours until the reaction is complete.", "Step 8: Extract the product with diethyl ether and wash the organic layer with water. Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the pure product.", "Step 9: Recrystallize the pure product from a suitable solvent to obtain the final product, 2-methoxypyridine-4-thiol." ] }

CAS RN

1557161-72-4

Product Name

2-methoxypyridine-4-thiol

Molecular Formula

C6H7NOS

Molecular Weight

141.2

Purity

95

Origin of Product

United States

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